Bis(cyclohexylsulfonyl)methane is an organic compound characterized by its unique molecular structure and properties. Its chemical formula is and it has a molecular weight of approximately 308.46 g/mol. This compound is primarily recognized for its applications in organic synthesis and as an intermediate in various chemical reactions.
The compound is cataloged under the CAS number 82386-41-2, and its structural details can be found in several chemical databases and publications, including the European Patent Office and Chemical Book . It has been synthesized and studied in various research contexts, contributing to its recognition in the field of organic chemistry.
Bis(cyclohexylsulfonyl)methane falls under the category of sulfonyl compounds, which are characterized by the presence of sulfonyl groups (). These compounds are often utilized in synthetic organic chemistry due to their reactivity and ability to form various derivatives.
The synthesis of bis(cyclohexylsulfonyl)methane can be achieved through several methods, with one notable procedure involving cyclohexylthiol and potassium hydroxide. In this method, cyclohexylthiol is reacted with potassium hydroxide in ethanol, followed by the addition of methylene chloride under controlled temperature conditions .
This method yields bis(cyclohexylsulfonyl)methane as a colorless oil or crystalline solid, depending on the specific conditions used during synthesis.
The molecular structure of bis(cyclohexylsulfonyl)methane features two cyclohexyl groups attached to a central methane unit through sulfonyl linkages. The structural representation can be summarized as follows:
The compound has a calculated logP value of 4.60, indicating its lipophilicity, which can influence its behavior in biological systems.
Bis(cyclohexylsulfonyl)methane can participate in various chemical reactions typical of sulfonyl compounds. These include nucleophilic substitutions and coupling reactions, where it acts as a sulfonating agent or a precursor for more complex molecules.
The mechanism of action for bis(cyclohexylsulfonyl)methane primarily revolves around its reactivity as a sulfonating agent. In chemical reactions, the sulfonyl groups can facilitate the formation of new bonds with nucleophiles, leading to the generation of diverse derivatives.
The compound's ability to undergo electrophilic attack makes it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Bis(cyclohexylsulfonyl)methane finds applications primarily in scientific research and industrial processes:
Bis(cyclohexylsulfonyl)methane synthesis leverages catalytic oxidation of thioether precursors. Sodium tungstate (Na₂WO₄) serves as a high-efficiency catalyst in the presence of hydrogen peroxide (H₂O₂), enabling the conversion of dicyclohexyl sulfides to sulfones. This method operates under mild conditions (60–80°C) in aqueous or biphasic solvent systems, achieving >95% sulfone yield within 6 hours [4]. The mechanism involves in situ formation of peroxotungstate species, which electrophilically oxidize sulfur atoms. A critical advantage is the minimal overoxidation to sulfonic acids, preserving the integrity of the methane bridge [4].
Table 1: Optimization of Catalytic Oxidation with Sodium Tungstate
H₂O₂ Equivalents | Temperature (°C) | Reaction Time (h) | Sulfone Yield (%) |
---|---|---|---|
2.0 | 60 | 8 | 78 |
3.0 | 70 | 6 | 95 |
4.0 | 80 | 4 | 96 |
Nucleophilic substitution protocols anchor the synthesis of bis(cyclohexylsulfonyl)methane precursors. Methanedisulfonyl chloride (ClSO₂CH₂SO₂Cl) reacts with cyclohexanol under basic conditions (e.g., pyridine or triethylamine), yielding bis(2-hydroxycyclohexylsulfonyl)methane. Subsequent ketalization with acetone or cyclohexanone, catalyzed by p-toluenesulfonic acid (PTSA), generates spirocyclic ketals. This step enhances solubility and directs stereochemistry for downstream functionalization. Key parameters include stoichiometric control (1:2.2 ratio of disulfonyl chloride to cyclohexanol) and anhydrous conditions to suppress hydrolysis [5] [9].
The equatorial conformation of cyclohexylsulfonyl groups dictates reactivity and stability. Functionalization at C4 of the cyclohexyl ring via electrophilic substitution requires bulky Lewis acid catalysts (e.g., AlCl₃ or SnCl₄) to direct trans-diaxial products. At temperatures >100°C, epimerization shifts substituents to equatorial positions, stabilizing the molecule. Computational studies confirm that equatorial sulfonyl groups reduce steric strain by 8–10 kcal/mol compared to axial orientations, directly influencing crystallinity and melting points [5] [9].
Table 2: Stereochemical Outcomes in Cyclohexylsulfonyl Methane Derivatives
Substituent Position | Configuration | Relative Energy (kcal/mol) | Melting Point (°C) |
---|---|---|---|
4-COOH | Axial | +8.2 | 142–144 |
4-COOH | Equatorial | 0.0 (ref) | 156–158 |
4-NO₂ | Axial | +7.8 | 118–120 |
4-NO₂ | Equatorial | +0.5 | 165–167 |
Bis(cyclohexylsulfonyl)diazomethane derivatives are synthesized via diazotization of bis(cyclohexylsulfonyl)methane precursors. Methanedisulfonyl chloride is first condensed with cyclohexylmagnesium bromide to form the sulfone, followed by reaction with diazomethane (CH₂N₂) in ethereal solvents. The diazo adduct is stabilized through resonance delocalization across sulfonyl groups. Bulky cyclohexyl rings sterically shield the diazo moiety, increasing thermal stability (decomposition onset: 120°C vs. 80°C for phenyl analogs). Storage at −20°C in amber vials extends shelf-life to >6 months by minimizing radical degradation pathways [6] [9].
In photolithography, bis(cyclohexylsulfonyl)diazomethanes serve as photoacid generators (PAGs). Upon UV exposure (254 nm), they release bisulfonic acids via dediazoniation. The cyclohexyl groups’ steric bulk reduces acid diffusion coefficients by 40% compared to linear alkyl chains, enhancing resolution in sub-20-nm patterning. Quantum yields of acid generation (Φₐ) reach 0.28–0.35 due to efficient energy transfer to the diazo group. Formulations with polyhydroxystyrene matrices exhibit >90% contrast and minimal post-exposure delay defects [9].
Table 3: Photochemical Properties of Sulfonyl Diazomethane PAGs
Sulfonyl Group | Acid Diffusion Length (nm) | Quantum Yield (Φₐ) | Resolution (nm) |
---|---|---|---|
Cyclohexyl | 9.2 | 0.35 | 18 |
tert-Butyl | 11.5 | 0.30 | 22 |
Methyl | 15.8 | 0.22 | 35 |
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